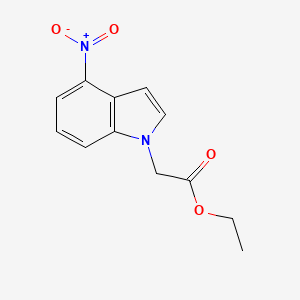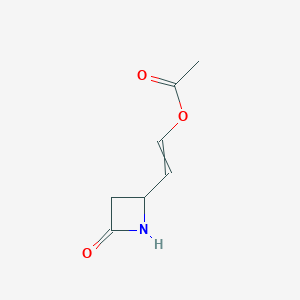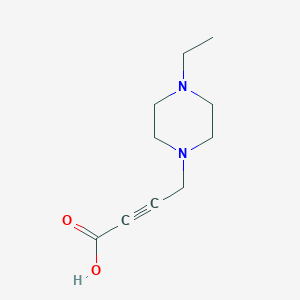
4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid
概要
説明
4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid is a compound that features a piperazine ring substituted with an ethyl group and a butynoic acid moiety. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile .
Industrial Production Methods
Industrial production methods for piperazine derivatives, including this compound, often involve large-scale cyclization reactions and the use of continuous flow reactors to ensure high yields and purity .
化学反応の分析
Types of Reactions
4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted piperazines and butynoic acid derivatives .
科学的研究の応用
4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of 4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid involves its interaction with various molecular targets. It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
類似化合物との比較
Similar Compounds
Piperazine: A simpler structure with similar biological activities.
Piperidine: Another nitrogen-containing heterocycle with comparable uses in medicinal chemistry.
Morpholine: A six-membered ring containing both nitrogen and oxygen, used in similar applications.
Uniqueness
4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a butynoic acid moiety makes it a versatile compound in various fields of research .
特性
分子式 |
C10H16N2O2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
4-(4-ethylpiperazin-1-yl)but-2-ynoic acid |
InChI |
InChI=1S/C10H16N2O2/c1-2-11-6-8-12(9-7-11)5-3-4-10(13)14/h2,5-9H2,1H3,(H,13,14) |
InChIキー |
FXEYQKOCRWZYGQ-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)CC#CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
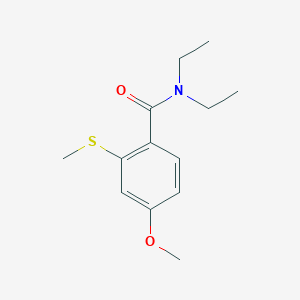
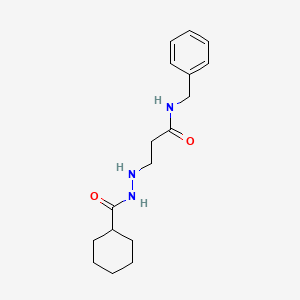
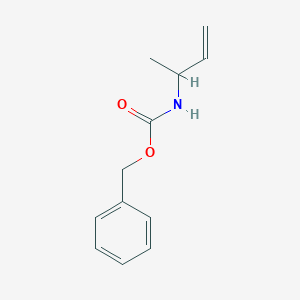
![2-Acetyl-5-[2-(ethylsulfanyl)propyl]cyclohexane-1,3-dione](/img/structure/B8599614.png)
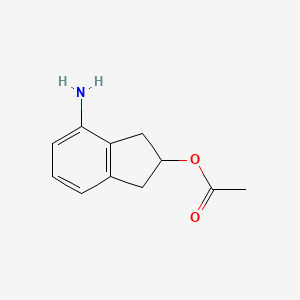
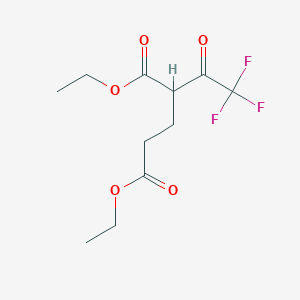
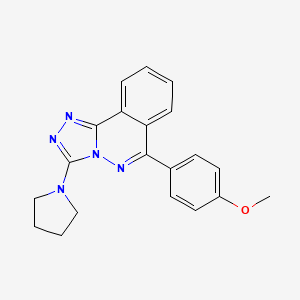

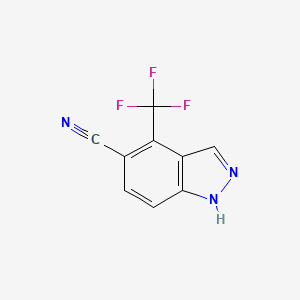
![tert-butyl N-[1-amino-3-(oxan-3-yl)propan-2-yl]-N-methylcarbamate](/img/structure/B8599678.png)
![2-[Benzyl(2-hydroxyethyl)amino]-6-propylnonan-1-OL](/img/structure/B8599682.png)
